molecular formula C14H22N2O2 B021777 rac Rivastigmine-d6 CAS No. 194930-04-6

rac Rivastigmine-d6

カタログ番号 B021777
CAS番号: 194930-04-6
分子量: 256.37 g/mol
InChIキー: XSVMFMHYUFZWBK-LIJFRPJRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Rivastigmine is synthesized through various chemical and enzymatic methods. One approach involves the reaction of 3-(1-dimethylaminoethyl)-phenol with N-ethyl-N-methylcarbamoylchloride, followed by the formation of a diastereoisomeric salt with (+)-O,O'-di-(p-toluoyl)-D-tartaric acid, leading to the crystal structure determination of Rivastigmine (Wen Fu-hua, 2009). Chemoenzymatic syntheses have been efficiently carried out under mild conditions, using enzymes like Candida antarctica lipase B for the stereoselective acetylation of the corresponding (R)-alcohol or amine (J. Mangas-Sánchez et al., 2009).

Molecular Structure Analysis

The molecular structure of Rivastigmine and its analogs has been extensively studied, revealing that the drug bears a carbamate moiety capable of covalently reacting with the active site of the enzyme acetylcholinesterase. Structural studies, including X-ray diffraction, have detailed the orthorhombic crystal system of Rivastigmine derivatives, providing insights into their interaction mechanisms with biological targets (P. Bar-on et al., 2002).

Chemical Reactions and Properties

Rivastigmine's reactivity, particularly its ability to inhibit acetylcholinesterase through carbamylation, is a focal point of its chemical properties. The kinetics of this reaction vary significantly among different forms of cholinesterases, with Rivastigmine showing a slow rate of carbamylation for Torpedo californica acetylcholinesterase compared to human enzymes. The slow spontaneous reactivation of Rivastigmine-conjugated enzymes underscores its potent inhibitory action (P. Bar-on et al., 2002).

Physical Properties Analysis

The physical properties of Rivastigmine, such as solubility and stability, are crucial for its formulation and delivery. Nanostructured lipid carriers (NLC) and other nanoparticle formulations have been explored to enhance Rivastigmine's bioavailability and direct delivery to the brain, demonstrating the importance of physical characteristics in drug delivery systems (S. Cunha et al., 2020).

Chemical Properties Analysis

The chemical properties of Rivastigmine, including its reactivity and interaction with enzymes, are critical for its pharmacological effects. Its mechanism of action involves the selective inhibition of acetylcholinesterase, which is facilitated by its chemical structure and the presence of the carbamate moiety. Detailed kinetic and structural studies have provided insight into its interactions with cholinesterases, highlighting the drug's specificity and efficacy (P. Bar-on et al., 2002).

科学的研究の応用

  • Neurodegenerative Disorders : Rivastigmine is primarily used in the treatment of neurodegenerative diseases. It has shown effectiveness in improving cognitive performance and neuropsychiatric complications in patients with advanced Parkinson's disease (Reading, Luce, & McKeith, 2001). Additionally, rivastigmine has been found to improve executive function in patients with Parkinson's disease dementia (Schmitt, Farlow, Meng, Tekin, & Olin, 2010).

  • Rheumatoid Arthritis : Rivastigmine, in combination with other drugs, has shown potential in mitigating symptoms of rheumatoid arthritis in rats. It may exert anti-rheumatic effects through antioxidant, anti-inflammatory, and antiapoptotic pathways, along with modulation of RANKL/OPG expression levels (Shafiey, Mohamed, & Abo-Saif, 2018).

  • Drug Delivery Systems : Research has been conducted on optimizing rivastigmine-loaded nanostructured lipid carriers for nose-to-brain delivery, using a quality by design approach. This could potentially enhance the delivery of rivastigmine for treating neurological disorders (Cunha, Costa, Loureiro, Alves, Peixoto, Forbes, Sousa Lobo, & Silva, 2020).

  • Pharmacodynamics and Pharmacokinetics : Studies have been conducted to understand the interaction of rivastigmine with cholinesterases and its effects on Alzheimer's disease. These include kinetic and structural studies on its interaction with cholinesterases (Bar-on, Millard, Harel, Dvir, Enz, Sussman, & Silman, 2002), as well as pharmacokinetic-pharmacodynamic modeling to optimize its use in Alzheimer's patients (Gobburu, Tammara, Lesko, Jhee, Sramek, Cutler, & Yuan, 2001).

  • Dementia and Cognitive Impairment : Rivastigmine has been extensively studied in the context of dementia, particularly Alzheimer's disease. It has shown benefits in attention and cognitive functions in patients with dementia associated with Parkinson's disease (Wesnes, McKeith, Edgar, Emre, & Lane, 2005). Another study focused on its effects in patients with frontotemporal dementia (Moretti, Torre, Antonello, Cattaruzza, Cazzato, & Bava, 2004).

特性

IUPAC Name

[3-[1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVMFMHYUFZWBK-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Rivastigmine-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac Rivastigmine-d6
Reactant of Route 2
Reactant of Route 2
rac Rivastigmine-d6
Reactant of Route 3
Reactant of Route 3
rac Rivastigmine-d6
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
rac Rivastigmine-d6
Reactant of Route 5
Reactant of Route 5
rac Rivastigmine-d6
Reactant of Route 6
Reactant of Route 6
rac Rivastigmine-d6

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。